molecular formula C8H10O2 B13083456 4-Vinylcyclohexane-1,2-dione

4-Vinylcyclohexane-1,2-dione

Cat. No.: B13083456
M. Wt: 138.16 g/mol
InChI Key: DNZWXTMCSSMRBK-UHFFFAOYSA-N
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Description

4-Vinylcyclohexane-1,2-dione is an organic compound characterized by a vinyl group attached to a cyclohexane ring with two ketone groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Vinylcyclohexane-1,2-dione can be synthesized through the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is typically conducted at temperatures ranging from 110 to 425°C and pressures of 1.3 to 100 MPa in the presence of a catalyst, such as a mixture of silicon carbide and salts of copper or chromium . Another method involves the dehydrogenation of n-butane to butadiene, followed by catalytic dimerization to produce 4-vinylcyclohexane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes, with large-scale reactors and optimized conditions to maximize yield and efficiency. The use of supported catalysts, such as aluminosilicates impregnated with copper (I) ions, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Vinylcyclohexane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The vinyl group allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

4-Vinylcyclohexane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-vinylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The compound can undergo epoxidation in the liver, forming reactive metabolites that may interact with cellular components. These metabolites can be detoxified by conjugation with glutathione or hydrolysis by epoxide hydrolases . The compound’s effects on biological systems are mediated through these reactive intermediates and their interactions with cellular proteins and DNA.

Comparison with Similar Compounds

4-Vinylcyclohexane-1,2-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-ethenylcyclohexane-1,2-dione

InChI

InChI=1S/C8H10O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6H,1,3-5H2

InChI Key

DNZWXTMCSSMRBK-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(=O)C(=O)C1

Origin of Product

United States

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